3-(2-Morpholinoethylcarbamoyl)phenyl boronic acid
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Overview
Description
B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and stability, making them valuable reagents in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(4-morpholinyl)ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid involves its interaction with specific molecular targets. In the case of enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity. This interaction is crucial in the development of protease inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar reactions.
3-Formylphenylboronic acid: Another boronic acid derivative with a formyl group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position
Uniqueness
B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its morpholine and carbonyl groups offer additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H19BN2O4 |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O4/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16/h1-3,10,18-19H,4-9H2,(H,15,17) |
InChI Key |
VNYOQQCZFZATKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O |
Origin of Product |
United States |
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